6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid
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Overview
Description
6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with a pyridine ring
Mechanism of Action
Target of Action
The primary targets of 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that the compound is synthesized through a cyclocondensation reaction . This suggests that it may interact with its targets through a similar mechanism, possibly involving the formation of a cyclic structure .
Biochemical Pathways
It is known that the compound is synthesized through a cyclocondensation reaction , which suggests that it may affect pathways involving similar reactions.
Result of Action
It is known that the compound is synthesized through a cyclocondensation reaction , which suggests that it may have effects related to the formation of cyclic structures .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of this compound is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid typically involves multicomponent condensation reactions. One common method involves the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. This reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction of the pyridine ring to form dihydropyridine derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Manganese triflate, tert-butyl hydroperoxide.
Reducing Agents: Sodium borohydride.
Alkylating Agents: Benzyl chloride, 1,2-dibromoethane.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Dihydropyridine derivatives.
Substitution: Various alkylated and substituted pyridine derivatives.
Scientific Research Applications
6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including inhibitors of protein kinases and calcium channel antagonists.
Materials Science: Employed in the development of corrosion inhibitors for carbon steel, demonstrating high efficiency in protecting metal surfaces from acidic environments.
Biological Research: Investigated for its biological activity, including hypoglycemic effects and use as fluorescent probes.
Comparison with Similar Compounds
6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid can be compared with other similar compounds, such as:
2,3-Cyclopentenopyridine: Another fused ring system with similar structural properties but different functional groups and reactivity.
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: A closely related compound with a nitrile group, used in similar applications but with distinct chemical behavior.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research fields.
Biological Activity
6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a unique fused ring system that combines a cyclopentane and a pyridine structure, which may contribute to its reactivity and biological effects.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₉H₉NO₂
- Molecular Weight : Approximately 163.17 g/mol
The structural characteristics of this compound are significant for understanding its biological activity. The presence of the carboxylic acid functional group allows for various chemical reactions and interactions with biological targets.
While the specific biological targets of this compound are not fully elucidated, preliminary studies suggest several potential mechanisms:
- Protein Kinase Inhibition : The compound may act as an inhibitor of specific protein kinases involved in cell signaling pathways.
- Calcium Channel Modulation : It has been investigated for its potential role in modulating calcium channels, which are crucial for various physiological functions.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
Hypoglycemic Effects
Some studies have reported the hypoglycemic properties of this compound, indicating its potential role in managing blood glucose levels. This effect could be beneficial for developing treatments for diabetes.
Fluorescent Probes
The compound is also being explored as a fluorescent probe in biological research, allowing for visualization and tracking of cellular processes.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis and Evaluation : A study synthesized various derivatives of this compound and evaluated their biological activities. Some derivatives showed enhanced antimicrobial properties compared to the parent compound.
- Mechanistic Insights : Research involving enzyme assays has indicated that certain derivatives inhibit key enzymes involved in metabolic pathways, providing insights into their mechanism of action.
- Pharmacological Applications : Investigations into the pharmacological applications have highlighted the potential use of this compound in drug development, particularly for conditions requiring modulation of kinase activity.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)8-5-10-4-6-2-1-3-7(6)8/h4-5H,1-3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMAOLHKTATPPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CC(=C2C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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